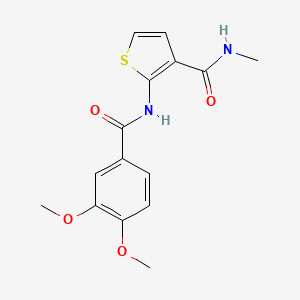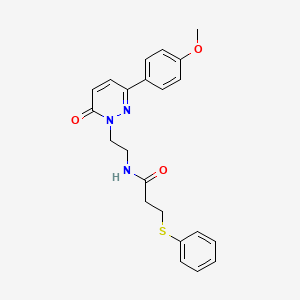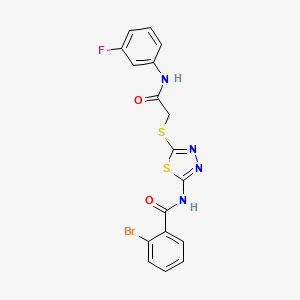
2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis
Benzenesulfonamides, including “this compound”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Mecanismo De Acción
Target of Action
The primary target of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is believed to be tubulin, a protein that plays a crucial role in cellular functions . Tubulin polymerization is necessary for the formation of microtubules, which are essential for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, thereby affecting various cellular functions. The antiproliferative action of the compound is highly correlated with its ability to inhibit tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the maintenance of cellular structure and intracellular transportation, as well as the formation of the mitotic spindle for cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of certain cell lines, such as the HepG2 cell line . The most potent compounds demonstrate a significant modification in the cellular cycle distribution, provoking apoptotic death within the tested cell line . Furthermore, the mechanistic approach was confirmed by a substantial upregulation in the quantity of active caspase 9, a key enzyme in the apoptosis pathway .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMBC is also soluble in a variety of solvents, which makes it easy to use in different experimental setups. However, there are also some limitations to using DMBC in lab experiments. For example, DMBC has poor water solubility, which can limit its use in certain assays. In addition, DMBC has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DMBC. One area of research is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another area of research is to explore its potential as a treatment for neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of DMBC in humans, which could lead to its development as a therapeutic agent.
Métodos De Síntesis
DMBC can be synthesized by reacting 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride to form 2-(3,4-dimethoxyphenyl)acetyl chloride. This intermediate is then reacted with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine to form DMBC.
Aplicaciones Científicas De Investigación
DMBC has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. DMBC has also been studied for its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Análisis Bioquímico
Biochemical Properties
It is known that the compound contains a benzamide moiety, which is a common structural component in many biologically active molecules . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Molecular Mechanism
It is known that benzamides can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Propiedades
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-14(19)10-6-7-22-15(10)17-13(18)9-4-5-11(20-2)12(8-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRTBPQZORIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)




![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)





